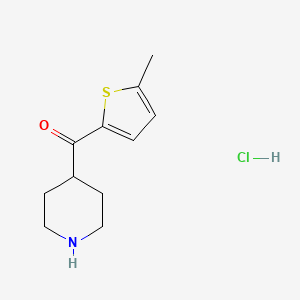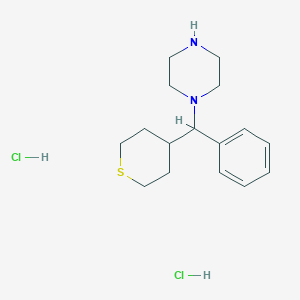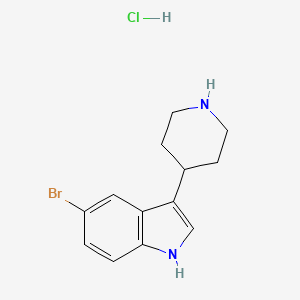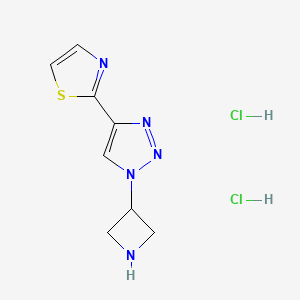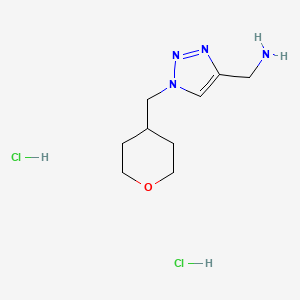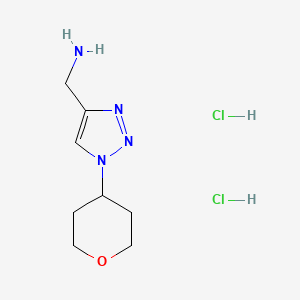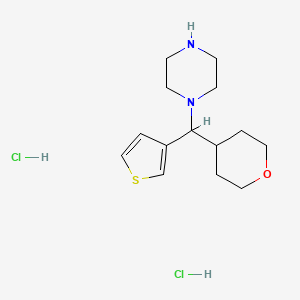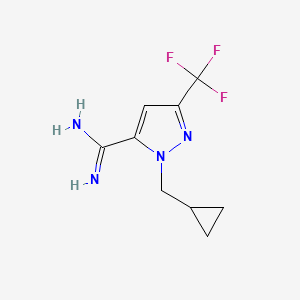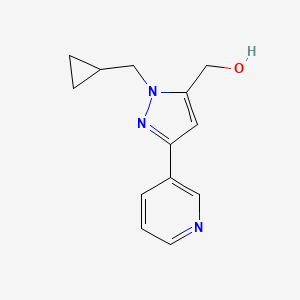
(1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol
Übersicht
Beschreibung
(1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol, also known as CPMP, is a synthetic compound derived from pyridine and pyrazole. It is a colorless, crystalline solid with a melting point of 120°C, and is soluble in water and other organic solvents. CPMP has a wide range of applications in scientific research, including its use as a ligand in the synthesis of metal complexes, as a reagent in organic synthesis, and as a catalyst in the synthesis of organic molecules. Furthermore, CPMP has been studied for its biochemical and physiological effects, and for its potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Chemical Inhibition and Metabolic Studies
This compound and its derivatives, particularly pyrazole derivatives, have been explored for their roles in inhibiting cytochrome P450 isoforms in human liver microsomes. Such inhibitors are crucial for understanding drug-drug interactions and the metabolism of pharmaceutical substances. Pyrazoles, including closely related structures, exhibit potential in deciphering the involvement of specific CYP isoforms due to their selectivity and potency as inhibitors (Khojasteh et al., 2011).
Synthesis and Bioevaluation of Novel Derivatives
Pyrazole derivatives are synthesized for their significant agrochemical and pharmaceutical activities. Novel synthetic strategies and the bioevaluation of these derivatives highlight their importance in developing compounds with antimicrobial, antifungal, antiviral, and antioxidant properties (Sheetal et al., 2018).
Role in Heterocyclic Chemistry
The compound's structure, being part of the broader class of pyrazoles, is pivotal in heterocyclic chemistry. Pyrazoles are core structures in many compounds exhibiting diverse biological and chemical properties. Research emphasizes the synthetic versatility of pyrazoles and their analogues for generating novel compounds with a wide range of applications (Boča et al., 2011).
Contribution to Multi-Component Reactions
The chemistry of pyrazoles, including compounds with similar structures to (1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol, is integral to multi-component reactions (MCRs). These reactions are an eco-friendly approach for the synthesis of complex molecules, indicating the compound's relevance in green chemistry and the synthesis of heterocycles (Dhanalakshmi et al., 2021).
Insights into Kinase Inhibition
Pyrazolo[3,4-b]pyridine kinase inhibitors, with structures similar to the compound , have been extensively studied for their ability to interact with kinases in multiple binding modes. This scaffold's versatility highlights its potential for designing kinase inhibitors with significant therapeutic applications (Wenglowsky, 2013).
Eigenschaften
IUPAC Name |
[2-(cyclopropylmethyl)-5-pyridin-3-ylpyrazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-9-12-6-13(11-2-1-5-14-7-11)15-16(12)8-10-3-4-10/h1-2,5-7,10,17H,3-4,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFYNRGCGSMWIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CN=CC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1480736.png)
